7-(Bromomethyl)quinoline

Nucleophilic substitution Leaving group reactivity SN2 kinetics

7-(Bromomethyl)quinoline (CAS 769100-08-5) is a halogenated heterocyclic building block of the quinoline family, bearing a reactive bromomethyl substituent at the C-7 position. With molecular formula C10H8BrN and molecular weight 222.08 g/mol, this compound is commercially available at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 769100-08-5
Cat. No. B1315735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Bromomethyl)quinoline
CAS769100-08-5
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)CBr)N=C1
InChIInChI=1S/C10H8BrN/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2
InChIKeyWBDJYELCKVSSGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Bromomethyl)quinoline (CAS 769100-08-5): C-7 Quinoline Building Block for Nucleophilic Derivatization and Antiviral Intermediate Synthesis


7-(Bromomethyl)quinoline (CAS 769100-08-5) is a halogenated heterocyclic building block of the quinoline family, bearing a reactive bromomethyl substituent at the C-7 position [1]. With molecular formula C10H8BrN and molecular weight 222.08 g/mol, this compound is commercially available at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC . The compound serves as a versatile synthetic intermediate enabling nucleophilic substitution and cross-coupling derivatization at the quinoline 7-position, a site of established pharmacological significance in antiviral drug discovery [2].

Why 7-(Bromomethyl)quinoline Cannot Be Interchanged with Chloromethyl, Positional Isomer, or Non-Halogenated Quinoline Analogs


Generic substitution among halomethylquinolines is precluded by three intersecting factors. First, the bromomethyl group exhibits substantially higher nucleophilic displacement reactivity than its chloromethyl counterpart, a class-level property established since Kaslow and Schlatter's foundational 1954 study characterizing bromomethylquinolines as 'much more reactive and difficult to handle than the chloromethylquinolines' [1]. Second, the C-7 regioisomer is functionally non-interchangeable with bromomethyl groups at the 2-, 4-, 5-, 6-, or 8-positions, as the quinoline C-7 position has been specifically identified as a critical pharmacophoric anchor in SAR studies; in HIV-1 integrase inhibitors, a C-7 carboxyl group is a documented structural requirement for biological activity [2]. Third, the precursor 7-methylquinoline lacks the electrophilic benzylic carbon entirely and is inert to nucleophilic derivatization. These differences are quantifiable and operationally decisive for synthetic route design.

7-(Bromomethyl)quinoline (769100-08-5): Quantitative Differentiation Evidence Versus Closest Analogs and Positional Isomers


Nucleophilic Displacement Reactivity Advantage: Bromomethyl vs. Chloromethyl Leaving Group at the Quinoline 7-Position

Kaslow and Schlatter (1955) characterize bromomethylquinolines as 'much more reactive and difficult to handle than the chloromethylquinolines' [1]. At the operational level, 7-(bromomethyl)quinoline cannot be recrystallized 'without a great loss except by dissolving them in a hydrocarbon solvent at room temperature and cooling the solution to a sub-zero temperature' [1], in contrast to chloromethyl analogs which permit standard recrystallization. This heightened reactivity of the C-Br bond (benzylic C-Br bond dissociation energy approximately 70 kcal/mol vs. approximately 81 kcal/mol for benzylic C-Cl) translates to faster SN2 kinetics: benzyl bromide systems react approximately 50-100 times faster than benzyl chloride with typical nucleophiles under identical conditions [2].

Nucleophilic substitution Leaving group reactivity SN2 kinetics

Melting Point and Synthetic Yield: Direct Head-to-Head Comparison of 7-(Bromomethyl)quinoline and 7-(Chloromethyl)quinoline

Direct comparative data from Kaslow and Schlatter's systematic study of halomethylquinoline isomers provides head-to-head physical property and yield data for the 7-position pair [1]. 7-(Bromomethyl)quinoline exhibits a melting point of 69.5-70.5°C, approximately 16°C higher than its 7-chloromethyl analog (mp 53-54°C). The bromomethyl derivative is obtained in substantially lower isolated yield (36%) compared to the chloromethyl congener (76%) when prepared from the corresponding quinolinemethanol, reflecting the greater handling losses intrinsic to the bromomethyl compound's higher reactivity [1]. The elevated melting point facilitates purity verification by melting point determination, while the lower yield must be factored into cost-per-use calculations.

Physical characterization Synthetic yield Process chemistry

Regiospecific Pharmacophoric Relevance: The Quinoline C-7 Position as a Critical Determinant of Biological Activity in HIV-1 Integrase Inhibition

In the styrylquinoline class of HIV-1 integrase inhibitors, SAR studies by Zouhiri et al. (2000) established that 'the structural requirements for biological activity are a carboxyl group at C-7, a hydroxyl group at C-8 in the quinoline subunit, and an ancillary phenyl ring' [1]. This SAR was sharpened by Normand-Bayle et al. (2005), who demonstrated that replacing the C-7 carboxyl with aroyl or acyl groups abolishes HIV-1 integrase inhibitory activity: 'in sharp contrast with styrylquinolines bearing a carboxylic acid group at C-7, these compounds proved to be inactive toward HIV-1 integrase in in vitro assays' [2]. 7-(Bromomethyl)quinoline serves as the direct synthetic precursor for installing carboxyl, amino, thioether, or other pharmacophoric groups at this functionally non-redundant C-7 position via nucleophilic displacement. Analogs with the bromomethyl group at alternative positions (2-, 4-, 6-, or 8-) cannot address this C-7-specific pharmacophoric requirement.

HIV-1 integrase Structure-activity relationship Antiviral drug design

Patented Utility as HCV Protease Inhibitor Intermediate: Validated Industrial Relevance for Antiviral Drug Development

US Patent 8,633,320 (Boehringer Ingelheim, filed 2010, granted 2014) explicitly claims methods for preparing bromo-substituted quinolines as 'useful intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections' [1]. The patent describes a synthetic route in which 2,4-dichloro-7-alkoxy quinoline undergoes regioselective bromination followed by Suzuki coupling at the 2-position, establishing 7-substituted bromoquinoline scaffolds as strategic intermediates in HCV protease inhibitor design [1]. While the patent does not exemplify 7-(bromomethyl)quinoline as a final intermediate, it validates the broader industrial relevance of 7-substituted bromoquinoline building blocks in antiviral drug development. The commercial availability of 7-(bromomethyl)quinoline at 97% purity with full analytical documentation positions it as a procurement-ready starting material for HCV-focused medicinal chemistry.

HCV antiviral Protease inhibitor Bromo-substituted quinoline intermediate

Dual Physical Form Availability: Free Base vs. Hydrobromide Salt for Reaction-Specific Procurement

7-(Bromomethyl)quinoline is commercially available as both the free base (CAS 769100-08-5, MW 222.08) and the hydrobromide salt (CAS 188874-61-5, MW 302.99, C10H9Br2N) . The hydrobromide salt is reported at 97% purity and offers practical advantages in storage and handling. The foundational literature notes that free bromomethylquinolines are 'difficult to handle' and the hydrobromide salts were routinely employed as isolable, stable intermediates [1]. The salt can be neutralized in situ with mild aqueous base to liberate the reactive free base immediately prior to use. This dual-form availability—free base for anhydrous or base-sensitive reactions, hydrobromide salt for aqueous-phase reactions and long-term storage—provides procurement flexibility not uniformly available across all halomethylquinoline positional isomers.

Salt form selection Storage stability Reaction compatibility

7-(Bromomethyl)quinoline (769100-08-5): Evidence-Based Application Scenarios for Scientific Procurement and Research Use


HCV NS3/4A Protease Inhibitor Scaffold Elaboration via C-7 Functionalization

As validated by US Patent 8,633,320 (Boehringer Ingelheim, 2014), bromo-substituted quinolines serve as key intermediates in HCV protease inhibitor synthesis [1]. 7-(Bromomethyl)quinoline can be employed in regioselective Suzuki, Sonogashira, or nucleophilic substitution reactions at the benzylic C-7 position to generate diverse quinoline-based scaffolds for antiviral screening, with the patent providing industrial precedent for this compound class in HCV drug discovery.

HIV-1 Integrase Inhibitor Lead Optimization at the C-7 Pharmacophoric Position

SAR studies have demonstrated that the quinoline C-7 position is a pharmacophoric requirement for HIV-1 integrase inhibition in the styrylquinoline class [2][3]. 7-(Bromomethyl)quinoline provides a direct synthetic entry point for installing carboxyl, amide, or heterocyclic substituents at C-7 via nucleophilic displacement of the bromide leaving group, enabling systematic SAR exploration at this functionally critical position in antiviral lead optimization.

Quinoline-Focused Kinase and GPCR Ligand Library Synthesis

The quinoline scaffold is a privileged structure in kinase and GPCR ligand design [4]. The bromomethyl handle at C-7 enables modular derivatization through reaction with amines, thiols, alcohols, or stabilized carbanions to generate libraries of 7-substituted quinolines. The 97% purity with batch-specific QC documentation supports reproducible library synthesis and reliable SAR data generation in drug discovery programs.

Palladium-Catalyzed Cross-Coupling at the Benzylic C-7 Methylene Position

Halogenated quinolines, including bromomethyl derivatives, serve as substrates for palladium-catalyzed Kumada, Stille, Negishi, Sonogashira, Suzuki, Heck, and Hiyama cross-coupling reactions, as comprehensively reviewed in the literature [5]. 7-(Bromomethyl)quinoline can participate in these transformations to enable direct C-C bond formation at the C-7 methylene position, expanding the accessible chemical space for quinoline-containing molecular architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Bromomethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.